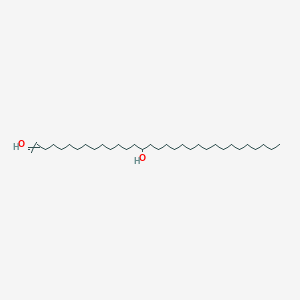
Dotriacont-1-ene-1,15-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dotriacont-1-ene-1,15-diol is a long-chain alkyl diol with the molecular formula C32H64O2. It is characterized by the presence of a double bond at the first carbon and hydroxyl groups at the first and fifteenth carbons. This compound is part of a class of long-chain diols that have significant applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dotriacont-1-ene-1,15-diol typically involves the hydroxylation of 1-dotriacontene. This can be achieved through the use of osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. The reaction conditions often include a non-aqueous solvent such as chloroform or acetone to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of long-chain alkenes followed by selective oxidation. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the hydrogenation process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes and ketones.
Reduction: The compound can be reduced to form saturated diols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Acid chlorides, alkyl halides
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Saturated diols
Substitution: Esters, ethers
Scientific Research Applications
Dotriacont-1-ene-1,15-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Serves as a biomarker for certain marine algae and can be used in the study of marine ecosystems.
Industry: Utilized in the production of surfactants and lubricants.
Mechanism of Action
The mechanism of action of Dotriacont-1-ene-1,15-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating its role as a surfactant. Additionally, the double bond can participate in electrophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-Dotriacontene: Similar in structure but lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1,15-Triacontanediol: Another long-chain diol with hydroxyl groups at the first and fifteenth carbons but lacks the double bond, affecting its reactivity and applications.
Uniqueness: Dotriacont-1-ene-1,15-diol’s unique combination of a double bond and hydroxyl groups at specific positions makes it particularly useful in applications requiring both hydrophilic and hydrophobic properties. This dual functionality is not commonly found in other long-chain diols, making it a valuable compound in various fields.
Properties
CAS No. |
114749-63-2 |
|---|---|
Molecular Formula |
C32H64O2 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
dotriacont-1-ene-1,15-diol |
InChI |
InChI=1S/C32H64O2/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-23-26-29-32(34)30-27-24-21-18-15-12-13-16-19-22-25-28-31-33/h28,31-34H,2-27,29-30H2,1H3 |
InChI Key |
WBQREJHQGTVHMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCC=CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















